Synthesis of 5-Tert-butylnonan-5-amine: A Technical Guide
Synthesis of 5-Tert-butylnonan-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-tert-butylnonan-5-amine, a sterically hindered primary amine. Due to the absence of a direct, documented synthesis in the current literature, this guide outlines a robust and plausible two-step approach based on well-established chemical transformations. The synthesis involves the nucleophilic addition of a Grignard reagent to a nitrile, followed by the reduction of the resulting ketimine intermediate. This document furnishes detailed experimental protocols, expected analytical data, and visual representations of the synthetic workflow to aid researchers in the preparation of this and structurally related compounds.
Proposed Synthesis Pathway
The synthesis of 5-tert-butylnonan-5-amine can be achieved through a two-step process:
-
Step 1: Grignard Reaction. The synthesis commences with the reaction of n-butylmagnesium bromide with pivalonitrile (2,2-dimethylpropanenitrile). This step forms the carbon skeleton of the target molecule and yields the intermediate, 5-tert-butylnonan-5-imine.
-
Step 2: Reduction. The intermediate imine is subsequently reduced to the desired primary amine, 5-tert-butylnonan-5-amine, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
The overall reaction scheme is presented below:
Caption: Proposed two-step synthesis of 5-tert-butylnonan-5-amine.
Data Presentation
The following table summarizes the expected quantitative data for the starting materials, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Expected Yield (%) |
| Pivalonitrile | C₅H₉N | 83.13 | 105-106 | 0.76 | - |
| n-Butylmagnesium bromide | C₄H₉BrMg | 161.33 | - | - | - |
| 5-Tert-butylnonan-5-imine | C₁₃H₂₇N | 197.36 | Not Isolated | - | ~70-80 (crude) |
| 5-Tert-butylnonan-5-amine | C₁₃H₂₉N | 199.38 | ~230-240 | ~0.8 | ~80-90 (from imine) |
Expected Spectroscopic Data for 5-Tert-butylnonan-5-amine:
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~1.2-1.6 (m, aliphatic CH₂), δ ~0.9 (t, CH₃ of butyl), δ ~0.9 (s, tert-butyl CH₃), δ ~1.3 (s, broad, NH₂) |
| ¹³C NMR (CDCl₃) | δ ~60-65 (quaternary C-N), δ ~35-40 (quaternary C of tert-butyl), δ ~25-30 (CH₃ of tert-butyl), various signals for butyl chains |
| IR (neat) | ~3300-3400 cm⁻¹ (N-H stretch, two bands for primary amine), ~2850-2960 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (N-H bend)[1][2][3][4][5] |
| Mass Spec (EI) | M⁺ at m/z 199, fragmentation patterns showing loss of butyl and tert-butyl groups[6][7][8][9] |
Experimental Protocols
The following are detailed, proposed experimental procedures for the synthesis of 5-tert-butylnonan-5-amine.
Step 1: Synthesis of 5-Tert-butylnonan-5-imine
This procedure details the formation of the Grignard reagent, n-butylmagnesium bromide, and its subsequent reaction with pivalonitrile.
Materials:
-
Magnesium turnings (1.22 g, 50 mmol)
-
Iodine (1 crystal)
-
1-Bromobutane (5.4 mL, 50 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Pivalonitrile (4.16 g, 50 mmol)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
The magnesium turnings and a crystal of iodine are placed in the flask.
-
A solution of 1-bromobutane in 20 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
Approximately 5 mL of the 1-bromobutane solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
The solution of pivalonitrile in 20 mL of anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.
-
The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude 5-tert-butylnonan-5-imine, which is used in the next step without further purification.
Step 2: Reduction of 5-Tert-butylnonan-5-imine to 5-Tert-butylnonan-5-amine
This procedure describes the reduction of the crude imine to the final primary amine using sodium borohydride.
Materials:
-
Crude 5-tert-butylnonan-5-imine (from Step 1)
-
Methanol (50 mL)
-
Sodium borohydride (1.89 g, 50 mmol)
-
1 M Sodium hydroxide
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
The crude 5-tert-butylnonan-5-imine is dissolved in methanol in a 250 mL round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride is added portion-wise over 30 minutes, maintaining the temperature below 10 °C.[10][11][12]
-
After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the slow addition of water at 0 °C.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is basified with 1 M sodium hydroxide to a pH of ~12 and extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford pure 5-tert-butylnonan-5-amine.
An alternative reduction can be performed using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran.[13][14][15][16] This is a more powerful reducing agent and may offer higher yields, but requires more stringent anhydrous conditions and a more cautious workup procedure.
Mandatory Visualizations
Synthesis Pathway Diagram
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. future4200.com [future4200.com]
- 7. amt.copernicus.org [amt.copernicus.org]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. researchgate.net [researchgate.net]
- 11. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
